molecular formula C22H28N2O2S B2464113 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide CAS No. 1797088-20-0

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2464113
CAS No.: 1797088-20-0
M. Wt: 384.54
InChI Key: KZYIMDYYAFDVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include an isopropylthio group attached to a phenyl ring and a methoxypyrrolidinyl group attached to another phenyl ring through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the isopropylthio group: This can be achieved by reacting a phenyl halide with isopropylthiol in the presence of a base.

    Introduction of the methoxypyrrolidinyl group: This step involves the reaction of a phenyl halide with 3-methoxypyrrolidine under suitable conditions.

    Formation of the acetamide linkage: This is typically done by reacting the intermediate compounds with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
  • 2-(4-(ethylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
  • 2-(4-(propylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Uniqueness

The uniqueness of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropylthio group, in particular, may influence its reactivity and interaction with molecular targets, distinguishing it from similar compounds.

Biological Activity

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • An isopropylthio group attached to a phenyl ring.
  • A methoxypyrrolidinyl group linked to another phenyl ring through an acetamide bond.

This unique structure suggests potential interactions with various biological targets, influencing neurotransmission and other physiological processes.

The biological activity of this compound is hypothesized to involve:

  • Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity.
  • Receptor binding : It could bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Biological Activity Studies

Preliminary studies indicate that this compound may exhibit significant biological activity. Below is a summary of key findings from various research studies:

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Antiproliferative ActivityExhibited cytotoxic effects on cancer cell lines, inhibiting growth at nanomolar concentrations.
Enzyme InteractionPotential inhibition of key enzymes involved in metabolic pathways.
Neurotransmitter ModulationSuggested effects on neurotransmitter levels, possibly impacting mood and cognition.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to cell cycle arrest in the G2/M phase and induction of apoptosis in treated cells .
  • Neuropharmacological Effects : Research indicated that the compound could modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation. This suggests potential applications in treating mood disorders.
  • Enzymatic Studies : The compound was evaluated for its ability to inhibit specific enzymes related to metabolic disorders. Results showed promising inhibitory effects, indicating a need for further exploration in metabolic disease contexts.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-16(2)27-21-10-4-17(5-11-21)14-22(25)23-18-6-8-19(9-7-18)24-13-12-20(15-24)26-3/h4-11,16,20H,12-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYIMDYYAFDVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.